![molecular formula C24H17BrClNO4 B2828786 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921874-77-3](/img/structure/B2828786.png)
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-ethoxybenzofuran-2-carboxamide
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Overview
Description
The closest compound I found is "N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide" . It’s a chemical compound with the molecular formula C15H10BrCl2NO2 .
Molecular Structure Analysis
The molecular structure of “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” has been studied and its crystal structure has been reported .Physical And Chemical Properties Analysis
The compound “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” has a molecular weight of 387.06, and it’s a solid at room temperature . Its boiling point is predicted to be 575.3±50.0 °C, and it has a density of 1.611 .Scientific Research Applications
Synthesis and Biological Activities
A notable application of compounds similar to N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-7-ethoxybenzofuran-2-carboxamide is in the synthesis of novel chemical structures with potential biological activities. For instance, Zhu et al. (2014) synthesized a series of novel compounds through reactions involving substituted phenylhydroxyamines. These compounds were evaluated for their insecticidal and fungicidal activities, showcasing the potential of such chemicals in pest control applications (Zhu et al., 2014).
Radiotracer Development
Katoch-Rouse and Horti (2003) demonstrated the feasibility of using a brominated compound in the synthesis of radiotracers for studying cannabinoid receptors via positron emission tomography. This research highlights the use of such compounds in developing tools for neuroimaging and studying neurological receptors (Katoch-Rouse & Horti, 2003).
Copper-Catalyzed Syntheses
Miao et al. (2015) used substrates similar to the compound for the one-pot synthesis of 2-arylbenzoxazole derivatives. This method involved copper-catalyzed intermolecular and intramolecular couplings, highlighting the role of such compounds in facilitating complex chemical syntheses (Miao et al., 2015).
Antimicrobial Studies
Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues for potential antimicrobial activities. Their study emphasizes the significance of these compounds in developing new antibacterial agents, especially against drug-resistant bacteria (Siddiqa et al., 2022).
Mechanism of Action
Target of Action
The primary targets of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.
properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClNO4/c1-2-30-20-9-5-6-14-12-21(31-23(14)20)24(29)27-19-11-10-15(25)13-17(19)22(28)16-7-3-4-8-18(16)26/h3-13H,2H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKXXEDKVADSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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